molecular formula C25H32N4O3S2 B2431141 N-butyl-4-(4-(4,7-dimethylbenzo[d]thiazol-2-yl)piperazine-1-carbonyl)-N-methylbenzenesulfonamide CAS No. 922600-75-7

N-butyl-4-(4-(4,7-dimethylbenzo[d]thiazol-2-yl)piperazine-1-carbonyl)-N-methylbenzenesulfonamide

Katalognummer: B2431141
CAS-Nummer: 922600-75-7
Molekulargewicht: 500.68
InChI-Schlüssel: FBWSJBPCNFRZNX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-butyl-4-(4-(4,7-dimethylbenzo[d]thiazol-2-yl)piperazine-1-carbonyl)-N-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C25H32N4O3S2 and its molecular weight is 500.68. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

N-butyl-4-[4-(4,7-dimethyl-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]-N-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32N4O3S2/c1-5-6-13-27(4)34(31,32)21-11-9-20(10-12-21)24(30)28-14-16-29(17-15-28)25-26-22-18(2)7-8-19(3)23(22)33-25/h7-12H,5-6,13-17H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBWSJBPCNFRZNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NC4=C(C=CC(=C4S3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

N-butyl-4-(4-(4,7-dimethylbenzo[d]thiazol-2-yl)piperazine-1-carbonyl)-N-methylbenzenesulfonamide is a complex organic compound with the molecular formula C25H32N4O3S2C_{25}H_{32}N_{4}O_{3}S_{2} and a molecular weight of 500.68 g/mol. This compound is part of a broader class of thiazole derivatives, which have been recognized for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, antitumor, and antiviral properties .

Thiazole derivatives often exert their biological effects through various mechanisms depending on their specific structural features. The mechanism of action for this compound likely involves interactions with specific biochemical pathways that mediate its therapeutic effects.

Target of Action

Research indicates that compounds like this one can target multiple pathways, including those involved in inflammation and cell proliferation. The thiazole moiety is particularly noted for its role in inhibiting microbial growth and modulating immune responses.

Antitubercular Activity

A study evaluating a series of piperazine derivatives found that compounds with similar structural features to this compound exhibited significant anti-mycobacterial activity against Mycobacterium tuberculosis. For instance, compounds with simple alkyl side chains showed promising results with minimum inhibitory concentrations (MIC) as low as 0.008 μM .

Anticancer Activity

The anticancer potential of thiazole derivatives has been documented in various studies. For example, certain piperazine derivatives demonstrated moderate cytotoxicity against breast cancer cell lines (MCF-7) with IC50 values ranging from 34 to 100 μM. These findings suggest that the incorporation of specific substituents enhances the antineoplastic activity .

Anthelmintic Activity

Recent investigations into benzimidazole derivatives containing piperazine structures revealed significant anthelmintic efficacy. One compound achieved a 92.7% reduction in parasite activity at 100 μg/mL against Trichinella spiralis muscle larvae. This suggests that similar structural motifs in this compound could confer comparable efficacy against parasitic infections .

Summary of Biological Activities

Activity Description Reference
AntibacterialEffective against Mycobacterium tuberculosis with low MIC values
AnticancerModerate cytotoxicity in breast cancer cell lines (IC50: 34–100 μM)
AnthelminticSignificant efficacy against Trichinella spiralis muscle larvae
Anti-inflammatoryPotential modulation of immune responses through biochemical pathways

Case Studies and Research Findings

Several studies have explored the biological activities associated with thiazole derivatives similar to this compound:

  • Antitubercular Evaluation : A series of piperazine-substituted benzothiazinone derivatives were synthesized and tested for their anti-mycobacterial activities. The results indicated that simple alkyl chains significantly enhanced drug solubility and activity against tuberculosis pathogens .
  • Cytotoxicity Assessment : A study on benzimidazole-piperazine derivatives showed varying levels of cytotoxicity across different cancer cell lines, highlighting the importance of substituent variations in enhancing therapeutic potential .
  • Anthelmintic Efficacy : Research demonstrated that specific piperazine derivatives exhibited superior activity against helminths compared to standard treatments like albendazole, suggesting potential for new anthelmintic agents derived from thiazole chemistry .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research indicates that N-butyl-4-(4-(4,7-dimethylbenzo[d]thiazol-2-yl)piperazine-1-carbonyl)-N-methylbenzenesulfonamide exhibits significant anticancer activity:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells through the modulation of cell signaling pathways involved in proliferation and survival.
  • Cytotoxicity Studies : In vitro studies have shown moderate cytotoxicity against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (NCI-H460), with IC50 values ranging from 34 to 100 μM.

Antimicrobial Activity

The thiazole moiety in this compound is particularly noted for its antimicrobial properties:

  • Anti-mycobacterial Activity : Compounds similar to this one have demonstrated significant activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) as low as 0.008 μM.
  • Broad-Spectrum Antibacterial Effects : The compound has shown effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Anti-inflammatory Properties

The compound's ability to modulate immune responses makes it a candidate for anti-inflammatory therapies:

  • Mechanism : It likely interacts with specific biochemical pathways that mediate inflammation, potentially reducing symptoms in conditions such as arthritis or inflammatory bowel disease.

Study on Anticancer Potential

A study conducted on thiazole derivatives demonstrated that compounds with similar structures to this compound exhibited promising anticancer properties. The study highlighted:

  • Cytotoxicity : Compounds were tested against several human cancer cell lines, showing varying degrees of effectiveness. The incorporation of specific substituents enhanced their antineoplastic activity.

Evaluation of Antitubercular Activity

Research evaluating piperazine derivatives found that those with structural similarities to this compound displayed significant anti-mycobacterial activity:

  • Results : The study indicated that simple alkyl side chains improved solubility and activity against tuberculosis pathogens.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly used to prepare N-butyl-4-(4-(4,7-dimethylbenzo[d]thiazol-2-yl)piperazine-1-carbonyl)-N-methylbenzenesulfonamide?

  • The compound is typically synthesized via multi-step reactions involving piperazine intermediates and benzothiazole derivatives. Key steps include:

  • N-formylation of piperazine using catalysts like sulfated tungstate to introduce functional groups .
  • Heterocyclization of intermediates (e.g., N-(benzo[d]thiazol-2-yl)-2-chloroacetamides) with NH₄SCN to form thiazolidinone cores .
  • Coupling reactions with benzenesulfonamide derivatives under reflux conditions in acetonitrile with K₂CO₃ as a base .
    • Critical conditions: Reaction time (4–5 hours), temperature (reflux), and stoichiometric ratios (1:1.5 for amine intermediates) to minimize side products .

Q. Which spectroscopic techniques are essential for structural validation of this compound?

  • 1H NMR and FTIR : Confirm the presence of piperazine, benzothiazole, and sulfonamide moieties. For example, 1H NMR detects methyl groups (δ 2.3–2.5 ppm) and aromatic protons (δ 7.1–8.0 ppm) .
  • Elemental analysis : Validates purity and stoichiometry (e.g., C, H, N, S content) .
  • Mass spectrometry : Determines molecular weight and fragmentation patterns .

Q. What in vitro assays are used to assess its antimicrobial activity?

  • Broth microdilution : Measures minimum inhibitory concentrations (MIC) against Gram-positive (e.g., S. aureus) and Gram-negative bacteria (e.g., E. coli), with MIC values typically ≤8 µg/mL .
  • Fungal susceptibility testing : Evaluates activity against C. albicans using agar diffusion assays .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield during scale-up synthesis?

  • Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance solubility of intermediates and reduce byproduct formation .
  • Catalyst optimization : Sulfated tungstate accelerates N-formylation with >85% yield, while minimizing decomposition .
  • Continuous flow reactors : Improve mixing and heat transfer for exothermic steps (e.g., coupling reactions) .

Q. What computational approaches predict the compound’s interaction with biological targets?

  • Molecular docking (AutoDock Vina, Glide) : Models binding to enzymes (e.g., bacterial dihydrofolate reductase) using crystal structures (PDB ID: 1U72) .
  • DFT calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to correlate reactivity with antimicrobial activity .
  • MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories .

Q. How can crystallographic data resolve structural ambiguities in polymorphic forms?

  • SHELX refinement : Resolves atomic positions using high-resolution X-ray data (e.g., R-factor < 0.05) .
  • ORTEP-3 visualization : Identifies bond-length discrepancies and thermal motion artifacts .
  • Twinning analysis : Differentiates between true polymorphism and twinning effects using PLATON .

Q. What strategies address interspecies variability in pharmacological evaluations?

  • Species-specific enzyme assays : Test inhibition of bacterial vs. mammalian acetylcholinesterase to assess selectivity .
  • Pharmacokinetic modeling : Predicts bioavailability using logP (2.8–3.2) and plasma protein binding (>90%) data .
  • Metabolite profiling : LC-MS/MS identifies species-dependent phase I/II metabolites in liver microsomes .

Data Contradiction Analysis

Q. How should researchers reconcile discrepancies between computational predictions and experimental bioactivity data?

  • Re-evaluate force fields : Adjust partial charges in docking simulations to better reflect experimental IC₅₀ values .
  • Validate assay conditions : Ensure pH, temperature, and co-solvents match physiological conditions (e.g., 37°C, pH 7.4) .
  • Synchrotron validation : Re-measure X-ray diffraction data to confirm crystallographic models .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.